DAT Inhibition Potency: 4-Cl-α-PHP vs. Unsubstituted α-PHP and Halogenated Analogs
In a head-to-head study using live-cell fluorescence uptake assays (APP+) at human DAT (hDAT) expressed in HEK cells, 4-Cl-α-PHP (7) demonstrated an hDAT IC50 of 184 nM, placing it within a narrow <3-fold potency range of the unsubstituted parent α-PHP (IC50 = 97 nM) and the 4-Br analog (IC50 = 127 nM), but markedly more potent than the 4-CF3 outlier (IC50 = 7,502 nM) [1][2].
| Evidence Dimension | hDAT reuptake inhibition (IC50, nM) |
|---|---|
| Target Compound Data | 184 nM (4-Cl-α-PHP) |
| Comparator Or Baseline | α-PHP (unsubstituted): 97 nM; 4-Br-α-PHP: 127 nM; 4-CF3-α-PHP: 7,502 nM |
| Quantified Difference | 4-Cl-α-PHP is 1.9-fold less potent than α-PHP (184 vs. 97 nM), 1.4-fold less potent than 4-Br-α-PHP, but 41-fold more potent than 4-CF3-α-PHP |
| Conditions | hDAT expressed in HEK cells; fluorescent substrate APP+ uptake assay; pIC50 ± SEM: 6.74 ± 0.11 (n=28) |
Why This Matters
For researchers requiring a DAT inhibitor with moderate potency distinct from the unsubstituted parent, 4-Cl-α-PHP provides a consistently measurable alternative that avoids the extreme potency loss seen with the 4-CF3 analog, enabling reliable dose-response studies.
- [1] Davies, R. A., Nguyen, V. T., Eltit, J. M., & Glennon, R. A. (2023). Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). ACS Chemical Neuroscience, 14(14), 2527–2536. Table 1. View Source
- [2] Davies et al. (2023). PMC10670441. Table 1a, compound 7 (4-Cl-α-PHP): hDAT pIC50 6.74 ± 0.11, IC50 = 184 nM; compound 1 (α-PHP): pIC50 7.02 ± 0.04, IC50 = 97 nM; compound 8 (4-Br): pIC50 6.90 ± 0.07, IC50 = 127 nM; compound 9 (4-CF3): pIC50 5.13 ± 0.39, IC50 = 7,502 nM. View Source
